molecular formula C6H4BrN3OS B3047445 2-bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one CAS No. 139535-51-6

2-bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B3047445
CAS No.: 139535-51-6
M. Wt: 246.09 g/mol
InChI Key: AIPJVKHLEHRDNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound featuring a fused thiadiazole-pyrimidinone core. Its structure includes a bromine atom at position 2 and a methyl group at position 7 (Figure 1), which significantly influence its chemical reactivity and biological activity. This compound belongs to a broader class of thiadiazolo[3,2-a]pyrimidinones, which have garnered attention in medicinal chemistry due to their structural similarity to quinolones and their diverse pharmacological applications, including xanthine oxidase (XO) inhibition, antiplatelet activity, and biofilm dispersal .

The bromine substituent enhances electrophilicity and may improve binding affinity in enzyme inhibition, while the methyl group contributes to lipophilicity and metabolic stability. Synthetically, this compound is typically derived via cyclocondensation reactions or regioselective bromination of precursor thiadiazolo-pyrimidinones .

Properties

IUPAC Name

2-bromo-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3OS/c1-3-2-4(11)10-6(8-3)12-5(7)9-10/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPJVKHLEHRDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)SC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40576350
Record name 2-Bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139535-51-6
Record name 2-Bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40576350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

2-Bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has been investigated for its potential as an antimicrobial agent . The compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics. Its thiadiazole moiety is known to enhance biological activity through mechanisms involving inhibition of bacterial enzymes.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives of this compound that showed improved antimicrobial properties compared to its parent structure .

Antitumor Activity

Research indicates that this compound may possess anticancer properties . Its ability to interfere with cellular signaling pathways involved in tumor growth has been a focus of recent studies.

Case Study : In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by inducing apoptosis and cell cycle arrest .

Biological Research

This compound is also utilized in various biochemical assays and research methodologies. It serves as a probe in studies examining enzyme interactions and cellular responses due to its ability to modify biological targets.

Application Example : The compound has been used in proteomics studies to analyze protein interactions and post-translational modifications, providing insights into cellular mechanisms and disease pathways .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAntimicrobial agent; derivatives show enhanced activity ,
Antitumor ActivityInhibits cancer cell proliferation; induces apoptosis ,
Biological ResearchUsed in biochemical assays; probes for enzyme interactions ,

Comparison with Similar Compounds

Table 2: Core Heterocycle Comparison

Core Structure Key Features Biological Activity Reference
[1,3,4]Thiadiazolo[3,2-a]pyrimidin-5-one Sulfur-containing, planar structure XO inhibition, antiplatelet, biofilm
[1,3,4]Oxadiazolo[3,2-a]pyrimidin-5-one Oxygen replaces sulfur Anti-pancreatic cancer IC₅₀ = 7.7 µM (vs. >20 µM for thiadiazolo)
Thiazolo[3,2-a]pyrimidin-5-one Thiazole instead of thiadiazole Antimicrobial, XO inhibition Less potent than thiadiazolo analogs
  • Thiadiazolo vs. Oxadiazolo : Oxadiazolo hybrids (e.g., compound 9d ) exhibit stronger anti-cancer activity against pancreatic cells (PANC-1), attributed to improved hydrogen-bonding capacity via oxygen .
  • Thiadiazolo vs. Thiazolo : Thiazolo derivatives (e.g., 3-benzoyl-7-methyl analog) show distinct synthesis pathways and lower XO inhibition, likely due to reduced ring strain and electronic effects .

Biological Activity

2-Bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound with notable biological activity, particularly in the realm of antimicrobial effects. This compound has garnered attention due to its potential applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

  • Molecular Formula : C6_6H4_4BrN3_3OS
  • Molecular Weight : 246.09 g/mol
  • CAS Number : 139535-51-6

The compound features a thiadiazole ring fused with a pyrimidine structure, which is critical for its biological activity.

The primary biological activity attributed to this compound is its antimicrobial effect . It exhibits a broad spectrum of activity against various pathogens, including Gram-positive and Gram-negative bacteria. The mechanism involves interaction with bacterial enzymes and disruption of cellular processes.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. A summary of findings includes:

Pathogen Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.21 μM
Escherichia coli0.21 μM
Staphylococcus aureus>100 µg/mL
Enterococcus faecalis>100 µg/mL

These results suggest that while the compound is highly effective against specific strains like Pseudomonas aeruginosa and Escherichia coli, its efficacy may vary significantly across different bacterial species .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various thiadiazole derivatives, including this compound. The derivatives were screened for antimicrobial activity using the MTT assay against human cell lines (HaCat and Balb/c 3T3), revealing promising cytotoxicity profiles alongside their antimicrobial properties .
  • Biofilm Formation Inhibition : Further investigations assessed the ability of this compound to inhibit biofilm formation in bacteria. Results indicated that certain derivatives could reduce biofilm formation by up to 50% at sub-MIC concentrations, showcasing their potential in treating biofilm-associated infections .
  • Dispersal Activity Against Biofilms : The compound also exhibited dispersal activity against preformed biofilms of pathogens such as S. aureus and E. coli. For example, one derivative showed BIC50 values of approximately 39 µg/mL against Propionibacterium acnes, indicating its effectiveness in disrupting established biofilms .

Q & A

Q. What are the conventional synthetic routes for 2-bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one?

The compound is typically synthesized via a two-step process:

  • Step 1 : Condensation of 2-aminothiadiazole derivatives (e.g., 5-amino-1,3,4-thiadiazole-2-sulfonamide) with ethyl acetoacetate.
  • Step 2 : Cyclization in polyphosphoric acid (PPA) to form the fused thiadiazolopyrimidine core . This method yields moderate-to-good purity but requires precise control of reaction conditions (temperature, stoichiometry) to avoid side products like uncyclized intermediates.

Q. How is spectroscopic characterization applied to confirm the compound’s structure?

Key techniques include:

  • ¹H/¹³C NMR : Identifies substituent positions (e.g., methyl at C7, bromo at C2) and aromatic proton environments. For example, the methyl group at C7 appears as a singlet near δ 2.6 ppm in DMSO-d6 .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretching vibrations at ~1680 cm⁻¹ and C-Br bonds at ~550 cm⁻¹ .
  • Mass Spectrometry : Validates molecular weight (exact mass: 275.95 g/mol) and fragmentation patterns consistent with the fused heterocyclic system .

Q. What initial biological screening approaches assess its antimicrobial potential?

Standard protocols include:

  • Agar Diffusion/Kirby-Bauer Tests : Screening against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 50–200 µg/mL.
  • MIC (Minimum Inhibitory Concentration) Assays : Dose-response studies in liquid culture, with activity correlated to electron-withdrawing substituents (e.g., bromo) enhancing membrane permeability .

Advanced Research Questions

Q. How do structural modifications at the 2-position influence biological activity and receptor binding?

  • Fluorine/Methyl Substitutions : Retain αIIbβ3 receptor antagonism (IC₅₀ ~10–50 nM) by maintaining steric compatibility with Asp224 in the receptor pocket .
  • Larger Substituents (e.g., CF₃) : Reduce activity due to steric hindrance but improve metabolic stability in pharmacokinetic studies .
  • Electrophilic Groups (e.g., alkylsulfoxide) : Enhance antitumor activity by promoting DNA intercalation or topoisomerase inhibition, as seen in Ehrlich ascites tumor models .

Q. What methodological advancements improve synthesis efficiency?

  • Ultrasound-Promoted One-Pot Synthesis : Reduces reaction time from 9–10 hours (reflux) to 30–60 minutes under ultrasound irradiation (80°C, 20% amplitude). Ethanol/NaOH catalysis achieves yields >85% with minimal byproducts .
  • Regioselective Bromination : Using N-bromosuccinimide (NBS) in DMF ensures selective bromination at C2 over C6, critical for maintaining scaffold reactivity .

Q. How can researchers resolve contradictions in bioactivity data across substituent analogs?

  • Comparative SAR Studies : Systematically vary substituents (e.g., phenyl vs. trifluoromethyl at C7) and correlate with bioassay results. For example, 7-CF₃ analogs show reduced antimicrobial activity but improved solubility .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like xanthine oxidase or ENTPDase1, resolving discrepancies between in vitro and cellular assays .

Q. What strategies determine the mechanism of action in antitumor or biofilm inhibition studies?

  • Transcriptomic Profiling : RNA-seq of treated Pseudomonas aeruginosa biofilms reveals downregulation of pel and psl operons, indicating disruption of extracellular polysaccharide synthesis .
  • Flow Cytometry : Annexin V/PI staining in HeLa cells confirms apoptosis induction via caspase-3 activation, with EC₅₀ values <10 µM for 2-alkanesulfonyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Reactant of Route 2
Reactant of Route 2
2-bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.